molecular formula C11H18N2O4S B2485167 N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1216657-40-7

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2485167
CAS No.: 1216657-40-7
M. Wt: 274.34
InChI Key: KJXPPKGFGPIBIW-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxycyclopentyl group, a dimethyl-1,2-oxazole ring, and a sulfonamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,2-oxazole ring, introduction of the hydroxycyclopentyl group, and sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide
  • N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c1-8-10(9(2)17-13-8)18(15,16)12-7-11(14)5-3-4-6-11/h12,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXPPKGFGPIBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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